Pol I vs. Pol II Selectivity: CX-5461 Shows ~200-Fold Window, Unlike DNA Intercalator BMH-21
CX-5461 selectively inhibits RNA Polymerase I-driven rRNA transcription with an IC50 of 142 nM in HCT-116 cells, while exhibiting negligible inhibition of RNA Polymerase II (IC50 ≥ 25 µM), yielding a selectivity window of at least 176-fold . In nuclear extract-based transcriptional assays, CX-5461 showed Pol I IC50 = 0.7 µM versus Pol II IC50 = 11 µM and Pol III IC50 = 4 µM [1]. In contrast, BMH-21 is a planar DNA intercalator that inhibits Pol I with IC50 = 60 nM in A375 cells but also intercalates into GC-rich DNA globally, lacking target-specific selectivity . The direct, non-intercalating mechanism of CX-5461 avoids the DNA-damage-independent genomic perturbations associated with intercalators.
| Evidence Dimension | Selectivity for Pol I transcription over Pol II transcription |
|---|---|
| Target Compound Data | Pol I IC50 = 142 nM (HCT-116 cells); Pol II IC50 ≥ 25 µM; selectivity ≥176-fold . Nuclear extract: Pol I IC50 = 0.7 µM; Pol II IC50 = 11 µM [1]. |
| Comparator Or Baseline | BMH-21: Pol I IC50 = 60 nM (A375 cells), but mechanism is DNA intercalation with no intrinsic polymerase selectivity . |
| Quantified Difference | CX-5461 provides ≥176-fold biochemical selectivity for Pol I over Pol II; BMH-21 achieves Pol I inhibition through non-selective DNA intercalation. |
| Conditions | HCT-116 colorectal carcinoma cells; nuclear extract-based transcriptional assays (HeLa nuclear extracts); A375 melanoma cells for BMH-21. |
Why This Matters
A wide selectivity window minimizes Pol II-mediated transcriptional toxicity, making CX-5461 the preferred choice for experiments requiring clean dissection of Pol I-dependent biology.
- [1] Whitten J, Drygin D, Haddach M, et al. CX-5461 selectively inhibits the SL1 component of RNA Polymerase I in the ribosome biogenesis pathway and gives potent antitumor activity in models of cancer. Cancer Res. 2008;68(9_Supplement):3297. View Source
